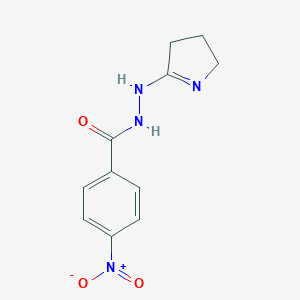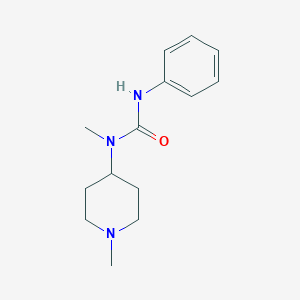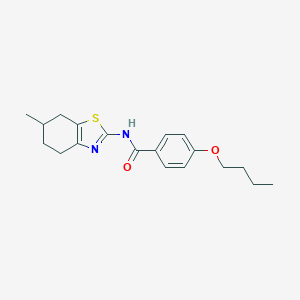![molecular formula C14H20N2O3S B256688 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C16H22N2O3S. It is also known as TAK-659 and is an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained attention in the scientific community due to its potential use in the treatment of various diseases, including cancer and autoimmune disorders. In
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine involves the inhibition of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell proliferation and survival. This inhibition has been shown to be effective in the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine have been studied extensively. It has been shown to have inhibitory effects on BTK, which leads to the suppression of B-cell proliferation and survival. This inhibition has been shown to be effective in the treatment of various diseases, including cancer and autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments is its specificity for BTK. This specificity allows for targeted inhibition of BTK, which can be useful in studying the role of BTK in various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies on the mechanism of action and biochemical and physiological effects of this compound could provide valuable insights into the role of BTK in various diseases.
Synthesis Methods
The synthesis of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine involves the reaction between 4-ethylbenzenesulfonyl chloride and 1-acetyl piperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through filtration and purification steps. The yield of the synthesis process is reported to be around 70%.
Scientific Research Applications
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have inhibitory effects on BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is involved in the proliferation and survival of B-cells, which are involved in various autoimmune disorders and cancers.
properties
Product Name |
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C14H20N2O3S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
1-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O3S/c1-3-13-4-6-14(7-5-13)20(18,19)16-10-8-15(9-11-16)12(2)17/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
AMZNQCTVZZBAKR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)
![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)
